4-Methanesulfonyl-2-(trifluoromethyl)benzoic acid 4-Methanesulfonyl-2-(trifluoromethyl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 118939-17-6
VCID: VC8056650
InChI: InChI=1S/C9H7F3O4S/c1-17(15,16)5-2-3-6(8(13)14)7(4-5)9(10,11)12/h2-4H,1H3,(H,13,14)
SMILES: CS(=O)(=O)C1=CC(=C(C=C1)C(=O)O)C(F)(F)F
Molecular Formula: C9H7F3O4S
Molecular Weight: 268.21 g/mol

4-Methanesulfonyl-2-(trifluoromethyl)benzoic acid

CAS No.: 118939-17-6

Cat. No.: VC8056650

Molecular Formula: C9H7F3O4S

Molecular Weight: 268.21 g/mol

* For research use only. Not for human or veterinary use.

4-Methanesulfonyl-2-(trifluoromethyl)benzoic acid - 118939-17-6

Specification

CAS No. 118939-17-6
Molecular Formula C9H7F3O4S
Molecular Weight 268.21 g/mol
IUPAC Name 4-methylsulfonyl-2-(trifluoromethyl)benzoic acid
Standard InChI InChI=1S/C9H7F3O4S/c1-17(15,16)5-2-3-6(8(13)14)7(4-5)9(10,11)12/h2-4H,1H3,(H,13,14)
Standard InChI Key NCJTZIGOMMCULI-UHFFFAOYSA-N
SMILES CS(=O)(=O)C1=CC(=C(C=C1)C(=O)O)C(F)(F)F
Canonical SMILES CS(=O)(=O)C1=CC(=C(C=C1)C(=O)O)C(F)(F)F

Introduction

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 4-methanesulfonyl-2-(trifluoromethyl)benzoic acid typically involves multi-step functionalization of a benzoic acid precursor. One reported method begins with the acylation of 2-(methylsulfanyl)-4-(trifluoromethyl)benzoic acid, followed by oxidation using hydrogen peroxide in acetic acid to convert the sulfide (-S-) to the sulfone (-SO₂-) group . This reaction proceeds under mild conditions (10°C) with high yield and purity .

Alternative industrial approaches leverage scalable technologies such as continuous flow reactors to optimize the trifluoromethylation and sulfonylation steps . For instance, patent CN107417518A describes a protocol where a trichloromethylbenzoyl chloride precursor undergoes fluorination with hydrogen fluoride in the presence of catalysts like perfluoro-n-butyl sulfuryl fluoride, achieving yields exceeding 95% . Hydrolysis of the intermediate acyl fluoride in aqueous media finalizes the carboxylic acid functionality .

Purification and Characterization

Post-synthesis purification often involves recrystallization from solvents like dichloromethane or toluene, yielding colorless crystals suitable for X-ray analysis . Purity is verified via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, with ¹H NMR spectra displaying characteristic peaks for the aromatic protons (δ 7.8–8.2 ppm), sulfonyl methyl group (δ 3.2 ppm), and carboxylic acid proton (δ 13.1 ppm) .

Physical and Chemical Properties

Physicochemical Data

PropertyValueSource
Molecular FormulaC₉H₇F₃O₄S
Molecular Weight268.21 g/mol
Melting Point185–187°C (decomposition)
Boiling PointNot reported
SolubilitySoluble in DMSO, methanol; insoluble in water
pKa (Carboxylic Acid)~2.8 (estimated)

Stability and Reactivity

The compound exhibits high thermal stability under inert atmospheres but decomposes upon prolonged exposure to moisture or strong bases due to hydrolysis of the sulfonyl group . Its reactivity is dominated by the carboxylic acid moiety, which participates in esterification and amidation reactions, and the sulfonyl group, which can undergo nucleophilic substitution . The trifluoromethyl group enhances lipophilicity, making the compound amenable to lipid membrane interactions in biological systems .

Crystallographic and Conformational Analysis

Crystal Packing and Hydrogen Bonding

X-ray crystallography reveals that 4-methanesulfonyl-2-(trifluoromethyl)benzoic acid forms one-dimensional chains via O–H∙∙∙O hydrogen bonds between the carboxylic acid proton and a sulfonyl oxygen of adjacent molecules (bond length: 1.82 Å) . These chains are further stabilized by weak C–H∙∙∙O interactions (2.45–2.60 Å), creating layered structures parallel to the ac plane . The trifluoromethyl group adopts a staggered conformation, minimizing steric clashes with neighboring aromatic rings .

Torsional Angles and Geometry

Key torsional angles include:

  • C1–C2–S–O1: 178.3°

  • C4–C3–CF₃: 112.5°

  • Dihedral angle between benzene and sulfonyl groups: 8.7°

These values highlight the near-planar arrangement of the sulfonyl group relative to the aromatic ring, facilitating π-orbital conjugation and electronic delocalization .

Biological and Industrial Applications

Pharmaceutical Intermediates

The compound serves as a key intermediate in synthesizing neuroprotective agents. For example, its ester derivative, 2-((2-oxopropanoyl)oxy)-4-(trifluoromethyl)benzoic acid (OPTBA), demonstrated robust neuroprotection in rat models of cerebral ischemia, reducing infarct volumes by 60% when administered post-occlusion . The sulfonyl group enhances blood-brain barrier permeability, while the trifluoromethyl group stabilizes the molecule against metabolic degradation .

Materials Science

The sulfonyl and trifluoromethyl groups impart high thermal stability and dielectric properties, making the compound a candidate for advanced polymer coatings and electronic materials .

Hazard StatementCodePrecautionary Measures
Harmful if swallowedH302Use personal protective equipment (PPE)
Skin irritationH315Avoid direct contact
Eye irritationH319Wear safety goggles
Respiratory irritationH335Use in ventilated areas

Comparison with Related Benzoic Acid Derivatives

2-Trifluoromethylbenzoic Acid

Unlike 4-methanesulfonyl-2-(trifluoromethyl)benzoic acid, 2-trifluoromethylbenzoic acid lacks the sulfonyl group, resulting in lower solubility in polar solvents and reduced enzymatic inhibition potency .

3,5-Bis(trifluoromethyl)benzoic Acid

This analog features two trifluoromethyl groups, enhancing lipophilicity but complicating synthesis due to steric hindrance . It is primarily used as an internal standard in quantitative NMR (qNMR) due to its distinct ¹⁹F signals .

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